molecular formula C8H13ClFN3 B1404038 (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride CAS No. 1427195-20-7

(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride

Cat. No. B1404038
M. Wt: 205.66 g/mol
InChI Key: YRRJYCAXIGQSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride”, also known as FPYMA hydrochloride, is a chemical compound of great interest to the scientific community. It has the molecular formula C8H13ClFN3 and is identified by the CAS number 1427195-20-7 .


Molecular Structure Analysis

The InChI code for FPYMA hydrochloride is 1S/C8H12FN3.2ClH/c1-8(2,9)7-6(3-10)4-11-5-12-7;;/h4-5H,3,10H2,1-2H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Bone Disorder Treatment

(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride may have implications in bone disorder treatments. A related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a potential treatment for bone disorders. It targets the Wnt beta-catenin cellular messaging system, showing promising results in increasing the trabecular bone formation rate in rats (Pelletier et al., 2009).

Synthesis of Novel Compounds

The compound's structure allows for the synthesis of novel compounds. For instance, a study on the reaction of 4-trichloromethyl-1H-pyrimidin-2-ones with various reactants led to new pyrimidin-2-ones, which can be further explored for various applications (Zanatta et al., 2005).

Antidepressant Potential

A derivative of methanamine, namely 1-(1-benzoylpiperidin-4-yl)methanamine, showed potential as an antidepressant. It acted as a "biased agonist" of serotonin 5-HT1A receptors and exhibited high selectivity and antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Crystal Structure Analysis

The crystal structure of a related compound, nuarimol (which contains a pyrimidine ring similar to the compound ), was analyzed, providing insights into its structural properties. This can aid in understanding the physical and chemical properties of pyrimidine-containing compounds (Kang et al., 2015).

Formulation Development

The development of a formulation for a poorly water-soluble compound related to (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride was studied. This research can inform the development of effective formulations for similar compounds (Burton et al., 2012).

Antifungal Agent Synthesis

The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, includes the use of a pyrimidine derivative. This demonstrates the utility of pyrimidine derivatives in synthesizing effective antifungal agents (Butters et al., 2001).

Antibacterial Activity

A study on pyrazolo[1,5-a]pyrimidine compounds revealed their antibacterial potential. This indicates that similar compounds, like (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride, might also possess antibacterial properties (He et al., 2020).

Future Directions

The future directions for research or applications involving FPYMA hydrochloride are not specified in the search results. Given its availability for pharmaceutical testing , it may have potential uses in drug development or other areas of biomedical research.

properties

IUPAC Name

[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3.ClH/c1-8(2,9)7-6(3-10)4-11-5-12-7;/h4-5H,3,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRJYCAXIGQSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NC=C1CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride

CAS RN

1427195-20-7
Record name 5-Pyrimidinemethanamine, 4-(1-fluoro-1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride
Reactant of Route 4
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride

Citations

For This Compound
1
Citations
P Papa, B Whitefield, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
The PKC-θ isoform of protein kinase C is selectively expressed in T lymphocytes and plays an important role in the T cell antigen receptor (TCR)-triggered activation of mature T cells, T …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.